Acetyl nitrate

Description

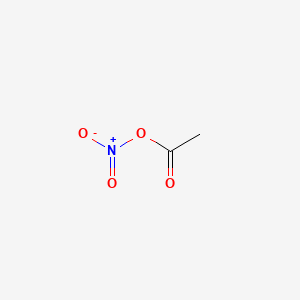

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

nitro acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO4/c1-2(4)7-3(5)6/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZMXVGQBBATMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207839 | |

| Record name | Acetyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-09-3 | |

| Record name | Acetyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79CY6496CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Acetyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of acetyl nitrate (B79036) (CH₃C(O)ONO₂). The information is curated for professionals in research and development who require a detailed understanding of this reactive reagent for applications in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.

Core Physical Properties

Acetyl nitrate is a colorless, fuming liquid with a pungent odor.[1] It is the mixed anhydride (B1165640) of acetic acid and nitric acid.[2] Due to its inherent instability and explosive nature, it is often synthesized in situ for immediate use in chemical reactions.[3]

Table 1: Quantitative Physical and Chemical Properties of this compound

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₂H₃NO₄ | - | [2] |

| Molecular Weight | 105.05 g/mol | - | [4] |

| Appearance | Colorless liquid | Fumes in moist air. | [2] |

| Odor | Pungent | Similar to vinegar. | [1] |

| Density | 1.24 g/cm³ | at 15 °C | [2][4] |

| Boiling Point | 22 °C | at 70 Torr | [2] |

| 2-3 °C | at 14 Torr | [4] | |

| Solubility | Soluble in organic solvents. | Hydrolyzes in water. | [1] |

| Reactivity | Highly reactive. | Can decompose explosively. | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and handling of this compound are critical due to its hazardous nature. The following outlines the most common laboratory-scale synthesis.

In Situ Generation of this compound for Aromatic Nitration

This protocol describes the in-situ generation of this compound from acetic anhydride and nitric acid for the nitration of an aromatic substrate.

Materials:

-

Acetic anhydride ((CH₃CO)₂O)

-

Fuming nitric acid (HNO₃)

-

Aromatic substrate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a dropping funnel and a drying tube

Procedure:

-

The aromatic substrate is dissolved in an excess of acetic anhydride in the round-bottom flask, which is cooled in an ice bath to maintain a low temperature.[2]

-

Fuming nitric acid is added dropwise to the stirred solution via the dropping funnel.[2] The temperature should be carefully monitored and controlled to prevent a runaway exothermic reaction.[1]

-

The reaction mixture is stirred at a low temperature for a specified period, allowing for the in-situ formation of this compound and subsequent nitration of the aromatic substrate.[2]

-

Upon completion, the reaction is quenched by pouring it into an ice-water mixture.

-

The product is then extracted using an appropriate organic solvent.

-

The organic layer is washed with water and a dilute solution of sodium carbonate to remove acid impurities, followed by a final wash with water.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the nitrated product.

Note on Safety: this compound is explosive, especially when heated suddenly above 60°C or upon contact with certain materials.[3][5] All operations should be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment.

Chemical Reactivity and Mechanisms

This compound is a versatile reagent that can act as both a nitrating and an acetylating agent.[1]

-

Nitration: It is a potent nitrating agent for a variety of substrates, including aromatic compounds and amines.[1] The active nitrating species is the nitronium ion (NO₂⁺), which is generated from this compound.[1]

-

Acetylation: Similar to acetyl chloride, it can acetylate amines.[2]

-

Hydrolysis: In the presence of moisture, it readily hydrolyzes to form acetic acid and nitric acid.[1][2]

Visualizations

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound from acetic anhydride and nitric acid.

References

Acetyl nitrate synthesis from acetic anhydride and nitric acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of acetyl nitrate (B79036) from acetic anhydride (B1165640) and nitric acid. Acetyl nitrate is a potent nitrating agent utilized in the synthesis of various organic compounds, including pharmaceuticals. This document details the core chemical principles, experimental protocols, and safety considerations associated with its preparation.

Core Principles and Reaction Mechanism

The synthesis of this compound is achieved through the reaction of acetic anhydride with nitric acid. This reaction is an exothermic process that requires careful temperature control to prevent runaway reactions and ensure the stability of the final product. The balanced chemical equation for this synthesis is:

(CH₃CO)₂O + HNO₃ → CH₃C(O)ONO₂ + CH₃COOH[1][2]

The reaction proceeds through the protonation of acetic anhydride by nitric acid, followed by the nucleophilic attack of the nitrate ion. This leads to the formation of an unstable intermediate which then decomposes to yield this compound and acetic acid.[3]

A visual representation of the reaction mechanism is provided below:

Caption: Reaction mechanism for the synthesis of this compound.

Physicochemical Properties of this compound

This compound is a colorless, explosive liquid that fumes in moist air.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₃NO₄ | [1][4] |

| Molecular Weight | 105.05 g/mol | [1][4] |

| Appearance | Colorless liquid | [1][2] |

| Density | 1.24 g/cm³ at 15 °C | [2][5] |

| Boiling Point | 22 °C at 70 Torr | [2] |

| CAS Number | 591-09-3 | [1][2][4][5][6][7] |

Experimental Protocols

The synthesis of this compound can be performed using both batch and continuous flow methodologies. Due to the hazardous nature of this compound, in-situ generation is often preferred for safety.[3][6]

Batch Synthesis Protocol

This protocol is a generalized procedure based on common laboratory practices.

Materials:

-

Acetic anhydride

-

Fuming nitric acid

-

Ice-salt bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

Procedure:

-

Place a known quantity of acetic anhydride into the round-bottom flask and cool it to 0-5 °C using an ice-salt bath.[1][6]

-

Slowly add fuming nitric acid dropwise to the stirred acetic anhydride solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

-

The resulting solution contains this compound and is typically used immediately for subsequent reactions (in-situ generation).

Continuous Flow Synthesis Protocol

Continuous flow methods offer enhanced safety and control over reaction parameters.

Materials and Equipment:

-

Syringe pumps

-

Microreactor or coiled capillary reactor made of an inert material (e.g., PFA or PTFE)[3]

-

T-mixer

-

Temperature-controlled bath

-

Back-pressure regulator

Procedure:

-

Set up the continuous flow system with the microreactor submerged in a temperature-controlled bath set to the desired reaction temperature (e.g., 15 °C).[3]

-

Load two separate syringe pumps with acetic anhydride and fuming nitric acid. A catalytic amount of sulfuric acid can be added to the nitric acid stream.[3]

-

Pump the reagents at controlled flow rates through the T-mixer and into the microreactor. The stoichiometry is controlled by the relative flow rates. A typical residence time is in the range of seconds to a few minutes.[3]

-

The output stream from the reactor contains the synthesized this compound, which can be directly introduced into a subsequent reaction stream.

A generalized workflow for the synthesis is depicted below:

Caption: Generalized experimental workflow for this compound synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported synthesis methods.

Table 1: Batch Synthesis Conditions and Yields

| Acetic Anhydride (equiv.) | Nitric Acid (equiv.) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Excess | 1 | 0–5 | Not specified | 70–85 | [1] |

| - | - | Room Temp. | Not specified | 75–90 (for nitration products) | [1] |

| - | - | 0 | 2 hours | 79 (for nitration of a specific substrate) | [8] |

Table 2: Continuous Flow Synthesis Conditions

| Acetic Anhydride (equiv. to HNO₃) | Nitric Acid | Temperature (°C) | Residence Time | Notes | Reference |

| 5 | Fuming, with 3 mol% H₂SO₄ | 15 | 40 s | Optimized for this compound generation | [3] |

| 7 (equiv. to substrate) | >90%, with 3 mol% H₂SO₄ | 15 | < 2 min | Optimized for nitration of furfural | [3] |

Purification

Due to its instability, distillation of this compound is generally not recommended without extreme caution.[6] For applications requiring purified this compound, vacuum distillation at low temperatures can be employed.

A conceptual process for purification is outlined below:

Caption: Conceptual workflow for the purification of this compound.

Safety Considerations

This compound is a high-energy material and can be explosive, especially at temperatures above 60 °C.[6] It is also sensitive to shock and friction. All work with this compound should be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment. The synthesis should always be carried out at low temperatures with efficient cooling. Due to its hazardous nature, preparing and using this compound in-situ is the safest approach.[3][6]

References

- 1. Buy this compound (EVT-3480442) | 591-09-3 [evitachem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound Reagent|CAS 591-09-3|For Research [benchchem.com]

- 7. This compound | C2H3NO4 | CID 11557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Dawn of a Powerful Reagent: Unearthing the Early History and Discovery of Acetyl Nitrate

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals a deep dive into the early history and discovery of acetyl nitrate (B79036). This pivotal reagent, first synthesized in 1907, has played a significant role in the advancement of organic chemistry, particularly in the nitration of aromatic and other organic compounds. The guide provides a meticulous account of its initial preparation, early experimental applications, and the nascent understanding of its reaction mechanisms.

Acetyl nitrate, the mixed anhydride (B1165640) of nitric acid and acetic acid, was first prepared by Swiss chemists Amé Pictet and Eug. Khotinsky. Their seminal work, published in the Berichte der Deutschen Chemischen Gesellschaft, detailed the synthesis of this highly reactive and unstable compound. The guide meticulously outlines this foundational experiment, alongside other early 20th-century protocols, offering a window into the experimental techniques of the era.

One of the primary applications of this compound, recognized shortly after its discovery, was as a potent nitrating agent. Its ability to introduce a nitro group (-NO2) onto aromatic rings, such as benzene (B151609), proved to be a valuable tool for organic synthesis. The guide presents a comparative summary of early nitration experiments, highlighting the reaction conditions and yields achieved by pioneering chemists.

The early 21st century saw continued research into optimizing nitration reactions using this compound, particularly with the advent of continuous flow chemistry to manage its explosive nature. While these modern advancements are noted, the core focus of this guide remains on the foundational discoveries of the early 1900s.

Key Insights from the Technical Guide:

-

Pioneering Synthesis: A detailed account of the first successful synthesis of this compound by Pictet and Khotinsky in 1907.

-

Early Nitration Studies: An examination of the initial applications of this compound as a reagent for the nitration of aromatic compounds.

-

Mechanistic Understanding: An exploration of the early theories surrounding the mechanism of electrophilic aromatic substitution involving this compound.

-

Quantitative Data: A structured presentation of the limited available quantitative data from early 20th-century experiments.

-

Detailed Protocols: A collection of historical experimental procedures for the synthesis of this compound and its use in nitration reactions.

The guide also features visualizations of the key chemical processes, including the synthesis of this compound and the mechanism of aromatic nitration, rendered in the DOT language for clarity and precision. These diagrams provide a visual representation of the chemical transformations as they were understood in the early 20th century.

This in-depth technical guide serves as a valuable resource for researchers and professionals seeking to understand the historical context and fundamental principles behind the use of this compound. By revisiting the origins of this powerful reagent, the scientific community can gain a deeper appreciation for the evolution of organic synthesis and the enduring legacy of its early pioneers.

Data Presentation

Table 1: Summary of Early Experiments with this compound

| Experiment | Reactants | Products | Reaction Conditions | Yield (%) | Reference |

| Synthesis of this compound | Acetic Anhydride, Dinitrogen Pentoxide | This compound | Low temperature | Not explicitly stated | Pictet & Khotinsky, 1907 |

| Nitration of Benzene (General) | Benzene, this compound (in Acetic Anhydride) | Nitrobenzene (B124822) | Not specified in early sources | Not explicitly stated | General knowledge post-1907 |

| Nitration of Toluene (Competition) | Toluene, Benzene, this compound | Nitrotoluenes, Nitrobenzene | Acetic Anhydride solvent | Relative rate Toluene/Benzene: 38 ± 5 | Journal of the Chemical Society B: Physical Organic, 1968 |

Experimental Protocols

Synthesis of this compound (Based on Pictet and Khotinsky, 1907)

Objective: To synthesize this compound from acetic anhydride and dinitrogen pentoxide.

Materials:

-

Acetic Anhydride ((CH₃CO)₂O)

-

Dinitrogen Pentoxide (N₂O₅)

-

Cooling bath (e.g., ice-salt mixture)

-

Reaction vessel with a stirrer

-

Distillation apparatus

Procedure:

-

A pre-weighed amount of acetic anhydride is placed in the reaction vessel and cooled to a low temperature using the cooling bath.

-

Finely powdered dinitrogen pentoxide is added portion-wise to the cooled and stirred acetic anhydride. The addition is controlled to maintain a low reaction temperature and prevent vigorous decomposition.

-

The reaction mixture is stirred for a period to ensure complete reaction. The original paper does not specify the exact duration.

-

The resulting this compound is then isolated by distillation under reduced pressure. The boiling point was reported to be 22 °C at 70 Torr.

Note: this compound is a colorless, fuming liquid that is highly explosive. This synthesis should only be attempted by experienced chemists with appropriate safety precautions in a well-ventilated fume hood and behind a blast shield.

Nitration of an Aromatic Compound (Benzene) using this compound (A representative early 20th-century in-situ approach)

Objective: To synthesize nitrobenzene from benzene using this compound generated in situ.

Materials:

-

Benzene (C₆H₆)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Concentrated Nitric Acid (HNO₃)

-

Cooling bath (ice bath)

-

Reaction flask with a dropping funnel and stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous calcium chloride)

-

Distillation apparatus

Procedure:

-

A mixture of benzene and an excess of acetic anhydride is placed in the reaction flask and cooled in an ice bath with stirring.

-

Concentrated nitric acid is added dropwise from the dropping funnel to the cooled mixture. The rate of addition is carefully controlled to keep the temperature of the reaction mixture below 10 °C.

-

After the addition of nitric acid is complete, the mixture is allowed to stir at a low temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the nitration reaction.

-

The reaction mixture is then carefully poured into a larger volume of cold water to quench the reaction and precipitate the crude nitrobenzene.

-

The nitrobenzene is separated from the aqueous layer using a separatory funnel.

-

The organic layer is washed successively with water, a dilute solution of sodium carbonate (to remove acidic impurities), and again with water.

-

The washed nitrobenzene is dried over a suitable drying agent like anhydrous calcium chloride.

-

The dried nitrobenzene is then purified by distillation to obtain the final product.

Mandatory Visualization

Caption: Synthesis of this compound from Acetic Anhydride and Dinitrogen Pentoxide.

Caption: Early 20th Century Conceptual Mechanism of Aromatic Nitration using this compound.

The Core Mechanism of Electrophilic Nitration by Acetyl Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl nitrate (B79036), the mixed anhydride (B1165640) of acetic and nitric acids, serves as a potent and often milder alternative to classical mixed-acid nitration for the introduction of a nitro group onto sensitive organic substrates.[1] Its utility is particularly pronounced in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where traditional nitrating agents may lead to undesired side reactions or decomposition.[1] This technical guide provides a comprehensive overview of the formation of acetyl nitrate, the mechanistic intricacies of the subsequent electrophilic aromatic substitution, quantitative data on its performance, and detailed experimental protocols.

Formation and Properties of this compound

This compound (CH₃C(O)ONO₂) is typically generated in situ due to its inherent instability and explosive nature, particularly upon heating.[2] The most common preparative method involves the reaction of acetic anhydride with concentrated nitric acid, often at reduced temperatures to control the exothermic reaction.[2]

(CH₃CO)₂O + HNO₃ → CH₃C(O)ONO₂ + CH₃COOH [2]

First prepared in 1907 by Pictet and Khotynsky, this colorless liquid is highly reactive and fumes in moist air, hydrolyzing back to acetic acid and nitric acid.[2] For synthetic applications, it is crucial to use anhydrous reagents to prevent premature decomposition.

The following diagram illustrates the in situ formation of this compound from acetic anhydride and nitric acid.

References

Chemical structure and molecular formula of acetyl nitrate

An In-depth Technical Guide to Acetyl Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, molecular properties, and reactive applications of acetyl nitrate. Due to its nature as a powerful nitrating agent, it is a compound of significant interest in organic synthesis, particularly for the functionalization of sensitive substrates. Information is presented for practical application by professionals in chemistry and drug development.

Molecular Identity and Structure

This compound, with the molecular formula C₂H₃NO₄ , is the mixed anhydride (B1165640) of acetic acid and nitric acid.[1] Its chemical structure consists of an acetyl group bonded to a nitrate group through an oxygen atom. This unique arrangement confers its dual reactivity as both an acetylating and nitrating agent.[1]

Key Identifiers:

-

IUPAC Name: Acetic nitric anhydride[1]

-

CAS Number: 591-09-3

-

Molecular Formula: C₂H₃NO₄[1]

-

SMILES: CC(=O)O--INVALID-LINK--[O-][1]

-

InChI Key: JCZMXVGQBBATMY-UHFFFAOYSA-N[1]

Chemical and Physical Properties

This compound is a colorless, fuming liquid that is known to be explosive, especially upon sudden heating or contact with certain materials.[1] It is sensitive to moisture, hydrolyzing into acetic acid and nitric acid.[1] All quantitative data are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| Molecular Weight | 105.05 g/mol | [2] |

| Density | 1.24 g/cm³ (at 15 °C) | [1] |

| Boiling Point | 22 °C (at 70 Torr) | [1] |

| Percent Composition | C: 22.87%, H: 2.88%, N: 13.33%, O: 60.92% | |

| Vapor Pressure | 2.56 mmHg (at 25 °C) | [2] |

| Flash Point | 92.3 °C | [2] |

| XLogP3 | 0.3 | [2] |

| Topological Polar Surface Area | 72.1 Ų | |

| Complexity | 92.4 | [2] |

Spectroscopic and Structural Data

Detailed experimental spectroscopic data (such as specific IR and NMR peak assignments) for pure, isolated this compound are not widely available in the literature, likely due to the compound's instability. Analysis is often performed on in-situ generated mixtures where it exists in equilibrium with reagents like acetic anhydride and nitric acid. However, in-line FTIR and computational methods have been used to characterize it during reactions.[3] Similarly, precise experimental bond lengths and angles are not readily found; such parameters are typically estimated using computational chemistry methods like Density Functional Theory (DFT).

Synthesis and Reaction Mechanisms

Synthesis of this compound

The most common laboratory method for synthesizing this compound is the reaction between acetic anhydride and concentrated nitric acid.[1] This reaction is highly exothermic and must be performed at low temperatures to ensure safety and prevent decomposition.

Caption: General synthesis pathway for this compound.

Mechanism of Aromatic Nitration

This compound serves as an excellent nitrating agent because it acts as a source for the potent electrophile, the nitronium ion (NO₂⁺). In solution, it can dissociate or react to form this ion, which then attacks an electron-rich aromatic ring in a classic electrophilic aromatic substitution reaction.

Caption: Generation of the nitronium ion for nitration.

Experimental Protocols

Caution: this compound is explosive and corrosive. All manipulations should be carried out by trained personnel behind a blast shield in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Protocol: In Situ Generation and Nitration of an Aromatic Compound

This protocol describes a general procedure for the nitration of an electron-rich aromatic compound (e.g., phenetole) using this compound generated in situ.

Materials:

-

Acetic anhydride ((CH₃CO)₂O)

-

Concentrated nitric acid (HNO₃, >90%)

-

Aromatic substrate (e.g., phenetole)

-

Carbon tetrachloride (CCl₄) or other inert solvent

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Round-bottom flask

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.

-

Reagent Preparation: Charge the flask with acetic anhydride (e.g., 5.4 g, 53 mmol).

-

This compound Generation: Cool the acetic anhydride to 0 °C with vigorous stirring. Add concentrated nitric acid (e.g., 3.0 g, 47 mmol) dropwise from the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

-

Stirring: Stir the resulting mixture at 0 °C for an additional 10 minutes to ensure complete formation of this compound.

-

Substrate Addition: Dissolve the aromatic substrate (e.g., 10 mmol) in an inert solvent like CCl₄. Add this solution dropwise to the cold this compound mixture over 20-30 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours or until TLC/GC-MS analysis indicates consumption of the starting material.

-

Quenching: Slowly and carefully pour the reaction mixture over a stirred slurry of crushed ice and water to quench the reaction and hydrolyze excess anhydride.

-

Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water, 5% sodium carbonate solution, and finally brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitrated product.

-

Purification: Purify the product as necessary using standard techniques such as column chromatography or recrystallization.

Caption: Workflow for aromatic nitration via in-situ this compound.

References

Characterization of Acetyl Nitrate: A Technical Guide to its Spectroscopic Data and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of acetyl nitrate (B79036) (CH₃C(O)ONO₂), a potent nitrating and acetylating agent. Due to its inherent instability, it is often generated in situ for immediate use in chemical synthesis.[1][2] A thorough understanding of its spectral properties is crucial for reaction monitoring and ensuring the purity of the reagent, which can significantly impact reaction outcomes.

Spectroscopic Data for Acetyl Nitrate

The characterization of this compound relies primarily on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While it is a well-known reagent, detailed experimental spectroscopic data in the public domain is scarce due to its hazardous nature.[1] However, based on available information and spectroscopic principles, the following data can be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be simple, showing a single peak for the methyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon environments in the molecule.

| ¹H NMR Data | |

| Assignment | Expected Chemical Shift (δ, ppm) |

| Methyl Protons (-CH₃) | ~2.0 - 2.5 |

| ¹³C NMR Data | |

| Assignment | Expected Chemical Shift (δ, ppm) |

| Methyl Carbon (-CH₃) | Not available in search results |

| Carbonyl Carbon (C=O) | ~170 - 175 |

Note: The expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound, particularly the carbonyl and nitrate ester groups.

| IR Absorption Data | |

| Frequency (cm⁻¹) | Assignment |

| 1834 | C=O Stretch |

| 1751 | C=O Stretch |

| 1310 | NO₂ Asymmetric Stretch |

| 1238 | C-O Stretch |

| 853 | O-N Stretch |

| 780 - 810 | Stretching Vibration |

| 690 - 740 | Scissoring Vibration |

Note: The provided IR data is a compilation from various sources, including computational predictions and experimental observations of related compounds.

Experimental Protocols

Due to its explosive nature, this compound is typically prepared and used in situ.[1] The following are common methods for its generation.

In Situ Generation from Acetic Anhydride (B1165640) and Nitric Acid

This is the most widely used method for generating this compound for synthetic purposes, particularly in continuous flow systems which offer enhanced safety by minimizing the amount of the explosive intermediate at any given time.[2][3]

Procedure:

-

A solution of the substrate in acetic anhydride is cooled to a low temperature (typically 0-5 °C).

-

Fuming nitric acid, often with a catalytic amount of sulfuric acid, is added dropwise to the stirred solution while maintaining the low temperature.[3]

-

The reaction mixture, containing the in situ generated this compound, is then allowed to react with the substrate.

Synthesis from Acetic Anhydride and Dinitrogen Pentoxide

The original synthesis of this compound was reported in 1907 by Pictet and Khotinsky.[4] This method involves the reaction of acetic anhydride with dinitrogen pentoxide.

(CH₃CO)₂O + N₂O₅ → 2 CH₃C(O)ONO₂

This method is less common in modern laboratory settings due to the hazards associated with handling dinitrogen pentoxide.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of synthesizing and characterizing this compound.

References

An In-depth Technical Guide on the Thermal Decomposition Pathways of Acetyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl nitrate (B79036) (CH₃C(O)ONO₂) is a potent nitrating agent and a highly energetic mixed anhydride (B1165640) of acetic and nitric acids.[1] Its utility in organic synthesis, particularly for the nitration of sensitive substrates in pharmaceutical manufacturing, is offset by its significant thermal instability.[2][3] Despite its widespread use in situ, detailed investigations into its unimolecular thermal decomposition pathways are notably scarce in publicly accessible literature. This technical guide synthesizes the available information on the thermal lability of acetyl nitrate, details its decomposition within reactive mixtures, proposes plausible unimolecular decomposition pathways based on chemical principles, and outlines experimental methodologies relevant to its study.

Introduction: The Thermal Lability of this compound

This compound is a colorless, explosive liquid known for its high reactivity and thermal sensitivity.[1] It is well-documented that this compound decomposes rapidly at temperatures exceeding 60°C, and it can undergo violent explosions upon sudden heating.[4][5] This inherent instability necessitates its common practice of being generated and consumed in situ for synthetic applications, such as the continuous flow production of nitrofuran pharmaceuticals, thereby minimizing the hazards associated with its isolation and storage.[2][3] While its role as a source of the nitronium ion (NO₂⁺) in electrophilic nitration reactions is well-established, the specific pathways and products of its thermal decomposition are less understood.[4] This guide aims to consolidate the existing knowledge and provide a theoretical framework for its decomposition mechanisms.

Known Decomposition Pathways in Solution

The most direct studies on this compound decomposition have been conducted in the context of its formation from acetic anhydride (Ac₂O) and nitric acid (HNO₃) mixtures. In this environment, its decomposition is described as a complex network of reactions.

Calorimetric studies reveal that the decomposition process in these mixtures is highly exothermic and can lead to reactor over-pressurization.[4] The process is understood to initiate with the ionic dissociation of this compound into an acetyl cation and a nitrate anion, or into a nitronium cation (NO₂⁺) and an acetate (B1210297) anion (AcO⁻).[4] Further decomposition in the presence of acetic acid has been reported to yield tetranitromethane (C(NO₂)₄) and carbon dioxide (CO₂).[4]

The overall process within this reactive medium can be summarized by two primary reaction schemes that contribute to the thermal runaway of the system.

Figure 1: Decomposition pathway of this compound in Ac₂O/HNO₃ mixtures.

Proposed Unimolecular Thermal Decomposition Pathways

In the absence of detailed experimental studies on the gas-phase, unimolecular thermal decomposition of this compound, plausible pathways can be proposed based on the bond energies within the molecule and analogies to the decomposition of other organic nitrates. The primary routes are likely to involve the homolytic cleavage of the weakest bonds.

O–NO₂ Bond Fission

The weakest bond in the this compound molecule is expected to be the oxygen-nitrogen bond of the nitrate group. Homolytic cleavage of this bond would result in the formation of an acetoxy radical and nitrogen dioxide. This is a common initial step in the decomposition of many nitrate esters.

CH₃C(O)O–NO₂ → CH₃C(O)O• + •NO₂

C–O Bond Fission

An alternative primary decomposition pathway could involve the cleavage of the carbon-oxygen bond between the acetyl group and the nitrate moiety. This would yield an acetyl radical and a nitrate radical.

CH₃C(O)–ONO₂ → CH₃C(O)• + •ONO₂

The subsequent reactions of these highly reactive radical species would lead to a variety of stable end-products. For instance, the acetoxy radical is known to be unstable and can readily decompose to a methyl radical and carbon dioxide.

CH₃C(O)O• → •CH₃ + CO₂

These proposed unimolecular pathways are visualized in the diagram below.

Figure 2: Proposed unimolecular thermal decomposition pathways for this compound.

Summary of Decomposition Data

Due to the lack of quantitative kinetic studies on this compound decomposition, the following table summarizes the available qualitative data.

| Parameter | Description | Source(s) |

| Thermal Stability | Decomposes rapidly and can be explosive at temperatures above 60°C. | [4][5] |

| Decomposition Context | Primarily studied in acetic anhydride/nitric acid mixtures. | [4] |

| Intermediates in Solution | Nitronium ion (NO₂⁺), Acetate ion (CH₃COO⁻). | [4] |

| Observed Products in Solution | Tetranitromethane (C(NO₂)₄), Carbon Dioxide (CO₂), various gaseous products. | [4] |

| Proposed Unimolecular Intermediates | Acetoxy radical (CH₃C(O)O•), Nitrogen dioxide (NO₂), Acetyl radical (CH₃C(O)•), Nitrate radical (•NO₃). | Theoretical |

Experimental Protocols & Methodologies

Detailed experimental protocols for studying the unimolecular decomposition of this compound are not available. However, the methodologies used to investigate its decomposition in solution and those used for analogous energetic materials provide a clear roadmap for future research.

Calorimetry

The thermal behavior of this compound in Ac₂O/HNO₃ mixtures has been investigated using adiabatic and scanning calorimetry.[4]

-

Objective: To measure the heat evolved during decomposition and to determine the conditions that could lead to a thermal runaway.

-

Methodology:

-

A reaction calorimeter (e.g., Mettler Toledo RC1) is charged with a mixture of acetic anhydride and acetic acid.

-

Nitric acid is fed into the reactor at a controlled rate while maintaining a constant temperature (e.g., 15°C).

-

The heat flow is monitored in real-time to characterize the exothermicity of both the formation of this compound and its subsequent decomposition.

-

Adiabatic calorimetry can be used to simulate worst-case scenarios where heat cannot be dissipated, allowing for the determination of the maximum temperature and pressure rise.

-

Figure 3: Workflow for studying this compound decomposition via reaction calorimetry.

Computational Chemistry

Theoretical calculations are invaluable for mapping potential energy surfaces and identifying transition states for decomposition reactions, especially for unstable molecules like this compound.

-

Objective: To calculate activation energies for proposed decomposition pathways and to predict reaction kinetics.

-

Methodology:

-

The molecular geometry of this compound is optimized using a suitable level of theory (e.g., Density Functional Theory - DFT, with a basis set like 6-311++G**).

-

Potential energy surfaces for proposed bond fissions (e.g., O–NO₂ and C–O) are scanned to locate transition states.

-

The energies of reactants, transition states, and products are calculated to determine the activation barriers.

-

Rate constants can be predicted using Transition State Theory (TST) in conjunction with methods like RRKM theory.

-

Pyrolysis with Product Analysis

Techniques combining pyrolysis with advanced analytical methods are standard for studying the thermal decomposition of energetic materials.

-

Objective: To identify the primary products of the unimolecular decomposition of this compound in the gas phase.

-

Methodology:

-

A dilute sample of this compound in an inert gas would be passed through a pyrolysis reactor (e.g., a heated tube).

-

The decomposition products exiting the reactor would be analyzed in real-time.

-

Analytical techniques could include:

-

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): To separate and identify stable decomposition products.

-

Flash Photolysis/Thermolysis with Spectroscopic Detection: To identify transient radical species.

-

-

Conclusion

While this compound is a cornerstone reagent for specific nitration reactions, its thermal decomposition pathways remain an under-researched area. The available data, primarily from studies of its behavior in reactive mixtures, indicate a complex decomposition process that can lead to hazardous conditions. The proposed unimolecular pathways, centered on O–NO₂ and C–O bond fission, provide a chemically sound basis for understanding its intrinsic instability. Further research employing modern computational and experimental techniques, such as those outlined in this guide, is essential for a comprehensive understanding of its decomposition kinetics and mechanisms, which will, in turn, enhance the safety and efficiency of its application in chemical synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-3480442) | 591-09-3 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

An In-depth Technical Guide: Understanding the Reactivity of Acetyl Nitrate with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the synthesis, reactive nature, and diverse applications of acetyl nitrate (B79036) in organic synthesis. It focuses on its interactions with a range of nucleophiles, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction to Acetyl Nitrate

This compound, with the chemical formula CH₃C(O)ONO₂, is the mixed anhydride (B1165640) of acetic and nitric acids.[1] It is a colorless, fuming liquid that is notoriously unstable and potentially explosive, especially upon heating.[1][2] Despite its hazardous nature, this compound is a highly effective and versatile reagent in organic chemistry, primarily used for nitration and acetylation reactions.

It was first prepared in 1907 from acetic anhydride and dinitrogen pentoxide.[1] Today, it is most commonly generated in situ by reacting concentrated nitric acid with an excess of acetic anhydride, a method that mitigates some of the risks associated with its isolation.[1][3] This in-situ generation is crucial for its application in both laboratory and industrial settings, including the synthesis of key pharmaceutical intermediates.[2][4][5]

The Nature of the Reactive Species

The reactivity of this compound solutions is complex, as the active electrophilic species can vary depending on the reaction conditions and the substrate. Several species are believed to be involved in its reactions:

-

Protonated this compound (AcOHNO₂⁺): In the presence of a strong acid catalyst (e.g., H₂SO₄), this compound can be protonated. Evidence suggests this protonated form is the principal nitrating agent for many nucleophiles, including alkenes and activated aromatic compounds like anisole.[6][7]

-

Nitronium Ion (NO₂⁺): this compound can exist in equilibrium with its ionic components, including the powerful electrophile, the nitronium ion.[4] This is particularly relevant in polar solvents and is a key intermediate in many aromatic nitration reactions.

-

Dinitrogen Pentoxide (N₂O₅): In some solutions, especially those prepared from nitric acid and acetic anhydride, dinitrogen pentoxide can be present and act as the nitrating agent.

The prevailing mechanism, whether involving protonated this compound or the nitronium ion, is often debated and can be substrate-dependent.

Caption: In-situ generation of this compound from nitric acid and acetic anhydride.

Reactivity with Carbon Nucleophiles

Alkenes

This compound readily reacts with alkenes via electrophilic addition to yield primarily β-nitro acetates, with β-nitroalkenes often formed as significant byproducts.[7] The reaction is typically rapid, often completing within minutes at or below room temperature.[7] For less reactive alkenes, a catalytic amount of sulfuric acid can significantly accelerate the reaction.[6][7]

The addition of this compound to the double bond is often stereospecific. For example, the reaction with cis- and trans-2-butene proceeds mainly through a cis-addition mechanism.[6]

Caption: Overview of this compound's reactivity with various nucleophiles.

Table 1: Reaction of this compound with Various Alkenes [6][7]

| Alkene Substrate | Temperature (°C) | Time | Yield of β-Nitro Acetate (%) | Yield of β-Nitroalkene (%) |

|---|---|---|---|---|

| cis-2-Butene | -20 to 14 | < 5 min | 64 | 3 |

| trans-2-Butene | -20 to 6 | < 5 min | 58 | 3 |

| Cyclopentene | -20 to 35 | < 5 min | 20 | 50 |

| Cyclohexene | 0 to 5 | 1.5 hr | 45 | 15 |

| 1-Phenylcyclohexene | - | - | 49 | 35 |

| Styrene | - | - | 40-70 | - |

| trans-Stilbene | - | - | 40-70 | - |

Aromatic Compounds

This compound is a potent reagent for the electrophilic nitration of aromatic compounds.[3] The reaction is typically performed by generating the this compound in situ. This method offers advantages over traditional mixed-acid (H₂SO₄/HNO₃) nitrations, often providing higher selectivity and proceeding under milder conditions.[2] The reaction is particularly effective for activated aromatic and heteroaromatic systems. For instance, the nitration of furfural (B47365) (as its diacetate derivative) is diffusion-limited, indicating extremely fast kinetics.[4]

Reactivity with Heteroatom Nucleophiles

Nitrogen Nucleophiles (Amines)

This compound exhibits dual reactivity towards amines. It can act as an acetylating agent, akin to acetyl chloride, converting amines to their corresponding acetamides.[1] 2 RNH₂ + CH₃C(O)ONO₂ → [RNH₃]NO₃ + CH₃CONH-R

Alternatively, when used for the nitration of secondary amines, it can produce N-nitramines.[8] The ease of nitration is inversely proportional to the basicity of the amine; less basic amines are more readily nitrated. For strongly basic secondary amines, a chloride catalyst is often required to achieve good yields.[8]

Sulfur Nucleophiles (Sulfides and Thiols)

Acyl nitrates, including this compound, react rapidly with sulfides to yield sulfoxides.[7] This oxidation is efficient, high-yielding, and occurs even at very low temperatures (e.g., -76 °C) without over-oxidation to the sulfone.[7] While direct studies on the reaction of this compound with thiols are less common, the broader class of organic nitrates is known to react with thiols to form S-nitrosothiols, especially in biological contexts.[9][10]

Oxygen Nucleophiles (Water, Alcohols, and Enols)

This compound is highly sensitive to moisture and hydrolyzes to acetic acid and nitric acid.[1] This reactivity extends to other oxygen nucleophiles.

-

Enols: In the presence of an acid catalyst, this compound reacts efficiently with enolizable ketones, such as acetoacetic esters, to afford the corresponding α-nitro ketones in excellent yields (90-97%).[7] The catalyst is crucial for protonating this compound to form the active nitrating species.[7]

Experimental Protocols

Caution: this compound is a high-energy, explosive material. All manipulations should be carried out behind a blast shield in a well-ventilated fume hood by trained personnel. Reactions are highly exothermic and require careful temperature control.

Protocol 1: General Procedure for Aromatic Nitration (In-situ)[3]

-

A mixture of acetic anhydride (5.3 eq) and 100% nitric acid (4.7 eq) is prepared and cooled in an ice bath (0-5 °C).

-

A solution of the aromatic substrate (1.0 eq) in a suitable solvent (e.g., CCl₄ or acetic anhydride) is added dropwise to the cold nitrating mixture, ensuring the temperature is maintained below 10 °C.

-

The reaction is stirred at low temperature for a specified time (typically 1-4 hours) or until completion as monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is poured slowly into a stirred mixture of ice and water to quench the reaction.

-

The product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution (until neutral), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude nitrated product, which can be purified by crystallization or chromatography.

Caption: Experimental workflow for the nitration of an aromatic compound.

Protocol 2: Nitration of an Alkene (Cyclohexene)[6]

-

This compound is prepared by adding 70% nitric acid (0.25 mol) to acetic anhydride (0.75 mol) at 10-20 °C. The solution is then cooled to 0 °C.

-

Cyclohexene (0.25 mol) is added to the this compound solution over 1.5 hours, maintaining the temperature between 0-5 °C.

-

The mixture is stirred for an additional period if necessary and then poured into a large volume of ice-water.

-

The aqueous mixture is extracted with ether.

-

The ether extract is washed with water, sodium carbonate solution, and dried over calcium chloride.

-

The solvent is removed, and the residual oil is fractionally distilled to separate the product fractions (β-nitro acetate and β-nitroalkene).

Protocol 3: Continuous Flow Generation of this compound[4]

Continuous flow systems offer a safer method for handling this compound by generating and consuming it in small volumes.

-

Two separate streams are prepared: one of neat acetic anhydride (5 eq) and one of fuming nitric acid containing a catalytic amount of concentrated sulfuric acid (3 mol%).

-

The two streams are pumped into a T-mixer and then through a temperature-controlled microreactor coil (e.g., at 15 °C) with a specific residence time (e.g., 40 seconds) to generate this compound.

-

The output stream containing this compound is then immediately mixed with a third stream containing the nucleophilic substrate for the subsequent reaction.

-

This method allows for precise control over stoichiometry, temperature, and reaction time while minimizing the amount of hazardous this compound present at any given moment.

Caption: Simplified mechanism for the electrophilic addition to an alkene.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. publica.fraunhofer.de [publica.fraunhofer.de]

- 3. US20180179144A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]

- 4. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Mechanisms for the pharmacologic interaction of organic nitrates with thiols. Existence of an extracellular pathway for the reversal of nitrate vascular tolerance by N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactions between organic nitrates and thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetyl Nitrate: A Technical Guide to its Role as a Mixed Anhydride for Nitration Reactions

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acetyl nitrate (B79036), the mixed anhydride (B1165640) of nitric and acetic acids, is a potent and versatile reagent in organic synthesis. It is particularly valued as a nitrating agent for sensitive substrates, a critical function in the synthesis of many active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the synthesis, properties, and applications of acetyl nitrate, with a focus on its utility in drug development. Detailed experimental protocols for its preparation and use, comprehensive tables of its chemical and physical properties, and mechanistic diagrams are presented to equip researchers with the knowledge to effectively and safely utilize this important reagent.

Introduction to this compound

This compound, with the chemical formula CH₃C(O)ONO₂, is a colorless, fuming liquid that is classified as the mixed anhydride of acetic and nitric acids.[1][2] It is a highly reactive and explosive compound, particularly sensitive to heat and moisture, which necessitates careful handling and often in situ generation.[3][4] Its primary application in organic synthesis is as a nitrating agent, offering a milder alternative to the more conventional nitric acid/sulfuric acid mixture, which can be too harsh for delicate organic molecules.[1][5] This property makes this compound particularly useful in the pharmaceutical industry for the synthesis of complex molecules.[1][6]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₃NO₄ | [2] |

| Molar Mass | 105.049 g·mol⁻¹ | [2] |

| Appearance | Colorless, fuming liquid | [2] |

| Density | 1.24 g/cm³ (at 15 °C) | [2] |

| Boiling Point | 22 °C at 70 Torr | [2] |

| Hazards | Explosive, sensitive to heat and moisture | [3][4] |

Spectroscopic Data

Spectroscopic analysis of this compound is crucial for its characterization and for monitoring reactions. Due to its instability, direct analysis by methods like gas chromatography-mass spectrometry (GC-MS) is generally not feasible.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Characteristic Peaks/Shifts | Reference(s) |

| FTIR (cm⁻¹) | 780–810 (stretching), 690–740 (scissoring) | [3] |

| ¹H NMR (δ, ppm) | ~2.0-2.5 (singlet, CH₃) | [5] |

| ¹³C NMR (δ, ppm) | ~170-175 (C=O) | [5] |

Synthesis of this compound

Due to its hazardous nature, this compound is almost exclusively generated in situ for immediate use.[2] The two primary methods for its synthesis are the reaction of acetic anhydride with nitric acid and, more recently, through continuous flow systems which offer enhanced safety.

Logical Relationship of Synthesis Methods

Caption: Comparison of batch and continuous flow synthesis of this compound.

Experimental Protocol: In Situ Batch Synthesis for Aromatic Nitration

This protocol describes the in situ generation of this compound and its use in the dinitration of anisole (B1667542) to produce 2,4-dinitroanisole.[7]

Materials:

-

Anisole

-

Acetic anhydride

-

100% Nitric acid

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, cool a mixture of acetic anhydride (53 mmol) in an ice bath.

-

Slowly add 100% nitric acid (47 mmol) dropwise to the stirred acetic anhydride, maintaining the temperature at 0 °C.

-

After the addition of nitric acid is complete, add a solution of anisole (10 mmol) in CCl₄ dropwise to the cold mixture.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Dilute the reaction mixture with CH₂Cl₂ and wash it several times with water.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the resulting oil by flash silica (B1680970) gel column chromatography to obtain 2,4-dinitroanisole.

Experimental Protocol: Continuous Flow Synthesis

This protocol is adapted from the synthesis of 5-nitrofurfural and demonstrates the principles of continuous flow generation of this compound.[1][6]

Equipment:

-

Continuous flow reactor system with multiple pumps and mixing junctions

-

Temperature-controlled reactor coils

-

Back-pressure regulator

Reagent Streams:

-

Stream A: Neat acetic anhydride (5 equivalents relative to HNO₃)

-

Stream B: Fuming nitric acid with 3 mol% concentrated sulfuric acid

Procedure:

-

Set up the continuous flow reactor with two inlet streams for the reagents.

-

Pump Stream A at a flow rate of 0.82 mL/min and Stream B at 0.08 mL/min into a mixing junction.

-

Pass the combined stream through a reactor coil maintained at 15 °C with a residence time of 40 seconds to generate this compound.

-

The output stream containing this compound can then be directly mixed with a third stream containing the substrate for the nitration reaction.

Reactivity and Applications in Drug Development

This compound serves as a versatile reagent for introducing nitro groups into a wide range of organic molecules, a key step in the synthesis of many pharmaceuticals.

Nitration of Aromatic Compounds

The nitration of aromatic rings is a cornerstone of organic synthesis. This compound is particularly effective for this transformation, especially with substrates that are sensitive to strong acids.

The nitration of aromatic compounds with this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. The active electrophile is the nitronium ion (NO₂⁺), which is generated from this compound.[5][8] The mechanism involves the attack of the aromatic π-system on the nitronium ion to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.[8] Subsequent deprotonation restores the aromaticity of the ring, yielding the nitroaromatic product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Reagent|CAS 591-09-3|For Research [benchchem.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Safe Handling of Acetyl Nitrate

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a controlled laboratory or industrial setting. Acetyl nitrate (B79036) is a dangerously explosive and corrosive compound that should only be handled by experienced personnel with a thorough understanding of its properties. Always consult the most current Safety Data Sheet (SDS) and relevant institutional and regulatory protocols before handling this substance.

Introduction

Acetyl nitrate (CH₃C(O)ONO₂) is a mixed anhydride (B1165640) of nitric acid and acetic acid, presenting as a colorless, fuming, and hygroscopic liquid.[1][2] It is a powerful nitrating agent used in organic synthesis, particularly for introducing a single nitro group onto an aromatic ring.[1][3] However, its utility is overshadowed by its extreme instability and hazardous nature. This compound is highly explosive and sensitive to heat, shock, and contaminants.[1][4] Explosions have been reported upon sudden heating above 60°C, contact with mercuric oxide, or even contact with ground glass surfaces.[1] Due to these dangers, it is often generated in situ for immediate use to avoid the hazards of isolation and storage.[2][3] This guide provides a comprehensive overview of the essential safety and handling precautions required when working with this compound.

Hazard Identification and Properties

This compound is a highly reactive and hazardous substance. Its primary dangers stem from its explosive nature and corrosivity.

-

Explosive: The compound is prone to violent, unpredictable explosions.[1] This can be initiated by heat, shock, or contact with certain materials.[1][4] It should not be stored and is best used immediately after preparation (in statu nascendi).[1]

-

Corrosive and Irritant: As a fuming liquid, it is highly corrosive and irritating to the skin, eyes, and respiratory tract.[1][5] Contact can cause severe burns and permanent eye damage.[5]

-

Reactivity: It reacts violently with water, hydrolyzing to form acetic acid and nitric acid.[2][3] It is incompatible with numerous substances, including reducing agents, organic materials, and powdered metals.[6]

-

Thermal Instability: The compound decomposes upon heating, releasing toxic nitrogen oxides and acetic acid.[3]

Personal Protective Equipment (PPE)

A stringent personal protective equipment regimen is mandatory when handling this compound. All PPE must be inspected prior to use to ensure its integrity.[7][8]

| Area of Protection | Required Equipment | Specifications and Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields and a full-face shield. | Conforms to EN 166 (EU) or NIOSH (US) standards to protect against splashes and fumes.[7][8] |

| Skin Protection | Fire/flame resistant and impervious clothing (e.g., lab coat, apron). | Protects against chemical splashes and potential fires.[7][9] |

| Hand Protection | Chemical impermeable gloves (consult manufacturer for compatibility). | Must be inspected before use. Use proper glove removal technique to avoid skin contact.[6][7][8] |

| Respiratory Protection | Full-face respirator with appropriate cartridges. | To be used if exposure limits are exceeded or if symptoms of irritation occur.[6][7] |

| Fire Fighting | Self-contained breathing apparatus (SCBA). | Essential for fire-fighting scenarios to protect against toxic decomposition products.[5][7] |

Safe Handling and Storage Protocols

Handling Procedures

Handling should occur only within a well-ventilated laboratory fume hood.[7] Emergency eyewash stations and safety showers must be immediately accessible.[5][10]

-

Ventilation: Always handle this compound in a chemical fume hood with adequate ventilation to control exposure to vapors.[6][7]

-

Ignition Sources: Remove all sources of ignition, including open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[3][7]

-

Contamination Avoidance: Avoid contact with skin, eyes, and clothing.[7] Prevent the formation of dust and aerosols.[8]

-

Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.[7]

-

In Situ Generation: Whenever possible, generate and use this compound in situ by reacting acetic anhydride with nitric acid at controlled low temperatures (0–5°C) to circumvent the hazards of isolation.[3][4]

Storage Conditions

Due to its extreme instability, long-term storage of this compound is strongly discouraged. If temporary storage is unavoidable, it must be done with extreme caution.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The storage area should be segregated from incompatible materials.[6]

-

Incompatible Materials: Do not store with oxidizing agents, ammonium (B1175870) nitrate, combustible materials, organic substances, acids, or heat sources.[5][11][12]

-

Duration: It is recommended to use this compound immediately after its preparation to avoid the risk of explosion.[1]

Emergency and First Aid Procedures

Immediate and appropriate response to any incident involving this compound is critical.

Spill and Leak Response

-

Evacuation: Evacuate all personnel to a safe, upwind area.[7]

-

Isolate and Ventilate: Isolate the spill area and ensure adequate ventilation.[6][7]

-

Control Ignition Sources: Remove all potential sources of ignition immediately.[7]

-

Containment: For liquid spills, use a non-combustible absorbent material like sand or vermiculite (B1170534) for containment. Do not use organic materials like sawdust.[5][13] Place the absorbed material in a suitable, closed container for disposal.[7]

-

Environmental Protection: Prevent the spill from entering drains or waterways.[7]

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][7] Do not use water directly on the material as it reacts violently.[14]

-

Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.[5][7] If possible, move containers away from the fire or keep them cool with a water spray.[10]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Consult a doctor.[7] |

| Eye Contact | Rinse eyes cautiously with pure water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[7][10] |

| Ingestion | Rinse the mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately.[5][7] |

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.

Caption: Logical workflow for this compound safety procedures.

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound (EVT-3480442) | 591-09-3 [evitachem.com]

- 4. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 5. assets.greenbook.net [assets.greenbook.net]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. echemi.com [echemi.com]

- 8. peroxythis compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. tfi.org [tfi.org]

- 12. Guideline for safe handling & storage of solid fertilisers [lat-nitrogen.com]

- 13. safework.sa.gov.au [safework.sa.gov.au]

- 14. ACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols for Regioselective Nitration of Aromatics Using Acetyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of acetyl nitrate (B79036) for the regioselective nitration of aromatic compounds. This powerful yet moderately reactive nitrating agent offers a valuable tool for the synthesis of nitroaromatic compounds, which are key intermediates in the pharmaceutical, agrochemical, and dye industries. Particular attention is given to controlling the regioselectivity of the reaction to yield the desired isomers.

Introduction

Aromatic nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto an aromatic ring. The regioselectivity of this reaction is of paramount importance, as different isomers of a nitroaromatic compound can exhibit vastly different biological and chemical properties. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride (B1165640), is a milder nitrating agent compared to the traditional mixed acid (HNO₃/H₂SO₄) system. This moderation allows for greater control over the reaction and can lead to different, often synthetically useful, regiochemical outcomes.

The reactive electrophile in nitrations with this compound is believed to be the protonated this compound or the nitronium ion (NO₂⁺), the concentration of which is moderated by the acetic anhydride medium. This often results in a higher proportion of the ortho isomer compared to mixed acid nitrations, particularly with activated substrates. Furthermore, the use of solid acid catalysts, such as zeolites, in conjunction with this compound can significantly enhance para-selectivity.

Data Presentation: Regioselectivity of this compound Nitration

The following table summarizes the typical regioselectivity and yields observed for the nitration of various aromatic substrates using this compound under different conditions.

| Substrate | Activating/Deactivating Group | Conditions | Ortho (%) | Meta (%) | Para (%) | Total Yield (%) | Reference |

| Toluene | Activating (+I, +H) | HNO₃/Ac₂O, 40°C | 63 | 5 | 32 | - | [1] |

| Anisole | Activating (+R) | HNO₃/Ac₂O | 71 | 0 | 28 | - | [2] |

| Phenol | Activating (+R) | This compound in Chloroform | 64 | 0 | 36 | - | [3] |

| Phenol | Activating (+R) | This compound on Silica Gel | 93 | 0 | 7 | - | [3] |

| Acetanilide (B955) | Activating (+R) | HNO₃/Ac₂O | ~20 | 0 | ~80 | - | [4] |

| Chlorobenzene (B131634) | Deactivating (-I, +R) | This compound, Zeolite Beta, 0°C | 5.5 | 0 | 94.5 | 7 | [5] |

| Naphthalene | - | HNO₃/Ac₂O, 0°C | 96 (α) | - | 4 (β) | 96-97 | [6] |

Note: Yields and isomer ratios can vary depending on the specific reaction conditions (temperature, reaction time, solvent, and catalysts).

Experimental Protocols

The following are detailed protocols for the regioselective nitration of common aromatic substrates using this compound generated in situ.

Protocol 1: General Procedure for in situ Generation and Nitration of an Aromatic Compound

This protocol describes a general method for the nitration of an activated or moderately deactivated aromatic substrate.

Materials:

-

Aromatic substrate (e.g., Toluene)

-

Acetic anhydride (Ac₂O)

-

Fuming nitric acid (HNO₃, 90%)

-

Dichloromethane (CH₂Cl₂) (or other suitable solvent)

-

Ice-salt bath

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Separatory funnel

Procedure:

-

Preparation of the this compound Reagent: In a round-bottom flask cooled in an ice-salt bath to 0-5 °C, place acetic anhydride (3.0 eq.). To this, slowly add fuming nitric acid (1.1 eq.) dropwise via a dropping funnel while maintaining the temperature below 10 °C. Stir the mixture for 15-30 minutes at this temperature to ensure the formation of this compound.

-

Nitration Reaction: Dissolve the aromatic substrate (1.0 eq.) in a suitable solvent like dichloromethane. Cool this solution to 0 °C in an ice bath. Slowly add the pre-formed cold this compound solution to the substrate solution dropwise. The reaction temperature should be carefully monitored and maintained, typically between 0 °C and room temperature, depending on the reactivity of the substrate.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation, recrystallization, or column chromatography to isolate the desired nitroaromatic isomers.

Protocol 2: Regioselective Nitration of Aniline (B41778) (via Acetanilide)

Direct nitration of aniline is not feasible due to the high reactivity of the amino group, which leads to oxidation and the formation of a mixture of products. Therefore, the amino group is first protected by acetylation.

Step 1: Acetylation of Aniline to form Acetanilide

-

In a flask, dissolve aniline (1.0 eq.) in glacial acetic acid.

-

Add acetic anhydride (1.1 eq.) to the solution and gently reflux the mixture for 30 minutes.

-

Pour the reaction mixture into cold water to precipitate the acetanilide.

-

Filter the solid acetanilide, wash with cold water, and dry.

Step 2: Nitration of Acetanilide

-

Follow the general procedure outlined in Protocol 1 , using the synthesized acetanilide as the aromatic substrate. The reaction is typically carried out at a low temperature (0-10 °C) to favor the formation of the para-nitro product.

-

The major product, p-nitroacetanilide, is often less soluble and can be isolated by recrystallization from ethanol.[7]

Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline

-

Reflux the isolated p-nitroacetanilide with an aqueous solution of sulfuric acid (e.g., 70%) or hydrochloric acid until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the p-nitroaniline.

-

Filter the solid, wash with water, and dry to obtain the final product.

Protocol 3: para-Selective Nitration of Chlorobenzene using a Zeolite Catalyst

This protocol demonstrates the use of a solid acid catalyst to enhance para-selectivity.

Materials:

-

Chlorobenzene

-

Acetic anhydride

-

Nitric acid (65%)

-

Zeolite Beta (HPB1)

-

Continuous flow reactor or batch reactor

Procedure (Batch Reaction):

-

Activate the Zeolite Beta catalyst by heating it under vacuum.

-

In a round-bottom flask, suspend the activated Zeolite Beta in a solution of chlorobenzene in a suitable solvent.

-

Prepare the this compound reagent in situ as described in Protocol 1 , using nitric acid and acetic anhydride.

-

Slowly add the this compound solution to the stirred suspension of chlorobenzene and zeolite at a controlled temperature (e.g., 0 °C).[5]

-

Monitor the reaction by GC.

-

After the reaction is complete, filter off the zeolite catalyst. The catalyst can be washed, dried, and reactivated for reuse.

-

Work up the filtrate as described in Protocol 1 to isolate the nitrochlorobenzene isomers. The product mixture will be highly enriched in the para-isomer.[5]

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

References

Application Notes and Protocols: Acetyl Nitrate in Pharmaceutical Ingredient Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction